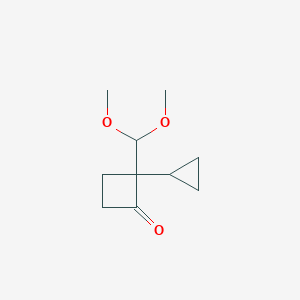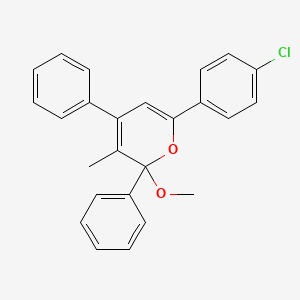
1-(Trifluoromethyl)-2,3,4-tris(3,3,3-trifluoropropyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Trifluoromethyl)-2,3,4-tris(3,3,3-trifluoropropyl)benzene is a fluorinated aromatic compound characterized by the presence of trifluoromethyl and trifluoropropyl groups attached to a benzene ring. The incorporation of fluorine atoms enhances the compound’s chemical stability and lipophilicity, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)-2,3,4-tris(3,3,3-trifluoropropyl)benzene typically involves radical trifluoromethylation reactions. These reactions introduce trifluoromethyl groups into the aromatic ring using reagents such as trifluoromethyltrimethylsilane (TMSCF3) and copper catalysts . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced fluorination techniques and catalysts can optimize the production efficiency and reduce the environmental impact.
化学反应分析
Types of Reactions: 1-(Trifluoromethyl)-2,3,4-tris(3,3,3-trifluoropropyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl groups to trifluoromethyl alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups into the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium catalysts.
Substitution: Halogenation using bromine (Br2) or chlorination with chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Formation of trifluoromethyl alcohols or hydrocarbons.
Substitution: Introduction of halogen atoms or other electrophiles into the benzene ring.
科学研究应用
1-(Trifluoromethyl)-2,3,4-tris(3,3,3-trifluoropropyl)benzene finds applications in various fields:
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its role in designing pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with enhanced properties.
作用机制
The mechanism of action of 1-(Trifluoromethyl)-2,3,4-tris(3,3,3-trifluoropropyl)benzene involves its interaction with molecular targets through its trifluoromethyl and trifluoropropyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, modulating their activity. The pathways involved may include inhibition of metabolic enzymes or activation of signaling cascades, leading to desired biological effects .
Similar Compounds:
- 1-(Trifluoromethyl)-3-(3,3,3-trifluoropropyl)benzene
- 1,3,5-tris(trifluoromethyl)benzene
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
Comparison: this compound is unique due to the specific arrangement of trifluoromethyl and trifluoropropyl groups on the benzene ring. This structural configuration imparts distinct physicochemical properties, such as increased lipophilicity and chemical stability, compared to other similar compounds .
属性
| 80620-90-2 | |
分子式 |
C16H14F12 |
分子量 |
434.26 g/mol |
IUPAC 名称 |
1-(trifluoromethyl)-2,3,4-tris(3,3,3-trifluoropropyl)benzene |
InChI |
InChI=1S/C16H14F12/c17-13(18,19)6-3-9-1-2-12(16(26,27)28)11(5-8-15(23,24)25)10(9)4-7-14(20,21)22/h1-2H,3-8H2 |
InChI 键 |
SPXIVMSQSADHRY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1CCC(F)(F)F)CCC(F)(F)F)CCC(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1,3,5,7-Tetranitro-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14415325.png)
![2-[(Pyridin-2-yl)amino]cyclohexan-1-one](/img/structure/B14415328.png)





